molecular formula C14H13N3O3S B2576539 N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1219902-10-9

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide

Cat. No.: B2576539
CAS No.: 1219902-10-9
M. Wt: 303.34
InChI Key: QDOKHHWNLOVDQI-UHFFFAOYSA-N
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Description

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C14H13N3O3S and its molecular weight is 303.34. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Properties Research into heteroaryl pyrazole derivatives, including compounds similar to N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide, has shown promising antimicrobial and antifungal activities. These compounds, when reacted with chitosan to form Schiff bases, have been characterized extensively and demonstrated varied biological activity against gram-negative and gram-positive bacteria, as well as fungi. Their cytotoxicity evaluation indicates no cytotoxic activity, highlighting their potential as safe antimicrobial agents (Hamed et al., 2020).

Antidepressant Activity Another study explored phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides derivatives, which are structurally related to the compound , for their antidepressant activity. These derivatives were synthesized and evaluated, showing significant potential as antidepressants. Their structural characterization and preclinical evaluation, including in silico toxicity and human oral absorption prediction, highlighted one derivative that notably reduced immobility time in tests, suggesting its effectiveness as a potential antidepressant medication without affecting baseline locomotion (Mathew et al., 2014).

Antibacterial Properties Further research into N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, which share a functional similarity with this compound, has demonstrated their potential as antimicrobial agents. These compounds were synthesized and showed high effectiveness against various pathogenic and opportunistic bacteria, particularly against strains of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values indicating strong antibacterial activity (Pitucha et al., 2011).

Crystal Packing and Aromaticity Effects Studies have also focused on the supramolecular aspects of carboxamide compounds, examining the effect of aromaticity on crystal packing. Research on compounds containing furan and thiophene, similar to the core structure of the compound , has revealed the influence of heteroatom substitution (O to S) on π-based interactions and hydrogen bond interactions in the stabilization of supramolecular architecture. This insight is crucial for understanding the structural and electronic factors that influence the physical properties and reactivity of such compounds (Rahmani et al., 2016).

Properties

IUPAC Name

N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c18-6-5-17-13(15-14(19)11-3-1-7-20-11)9-10(16-17)12-4-2-8-21-12/h1-4,7-9,18H,5-6H2,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOKHHWNLOVDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC(=NN2CCO)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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